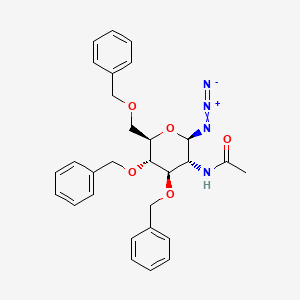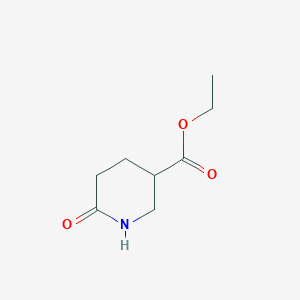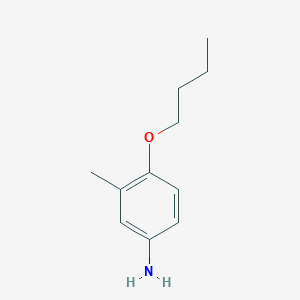
2,3-Dihydro-1H-indene-5-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile and its derivatives has been reported in several studies. For instance, a stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile was achieved using transaminase enzymes . Another study reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the InChI code for the compound is provided as1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H .
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Chemical Reactions
Researchers have developed innovative synthetic routes and chemical reactions involving 2,3-Dihydro-1H-indene derivatives, showcasing their versatility in organic synthesis. For instance, Landmesser et al. (2008) explored a novel route to synthesize 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, demonstrating the compound's utility in creating complex molecular structures with potential applications in drug discovery and material science (Landmesser, Linden, & Hansen, 2008).
Photovoltaic and Organic Electronics
The compound and its derivatives have been studied for their application in photovoltaic devices and organic electronics. Xu et al. (2017) designed a thieno[3,4-b]thiophene-based small-molecule electron acceptor with an indenoindene core for high-performance organic photovoltaics. This research highlights the potential of indene derivatives in improving the efficiency of solar cells and advancing renewable energy technologies (Xu et al., 2017).
Molecular Structure and Vibrational Studies
Prasad et al. (2010) conducted a detailed study on the molecular structure and vibrational properties of 2,3-Dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory calculations. Their work provides valuable insights into the electronic and structural characteristics of these compounds, which could inform their incorporation into various chemical sensors and advanced materials (Prasad et al., 2010).
Electrochemical Properties and Applications
Abaci et al. (2016) investigated the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their electrochromic properties. This study underscores the potential use of indene derivatives in developing electrochromic devices, which change color in response to electric voltage, for applications in smart windows and displays (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1h-indene-5-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1H-indene-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions involves its binding to cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nitrile group in this compound can form hydrogen bonds with the active site residues of these enzymes, influencing their catalytic activity. Additionally, this compound has been shown to interact with certain kinases, potentially modulating signal transduction pathways by altering phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of kinases within this pathway, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to a decrease in the enzyme’s catalytic efficiency, thereby affecting the metabolism of various substrates. Additionally, this compound can activate or inhibit kinases, leading to changes in phosphorylation patterns of downstream proteins. These alterations can result in modified gene expression profiles and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and persistent activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced detoxification processes and improved stress response. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the subsequent accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The nitrile group can be hydrolyzed to form carboxylic acids, which can further undergo conjugation reactions to enhance their excretion. The compound’s interaction with these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. For example, the compound can bind to albumin in the bloodstream, aiding its distribution to various tissues. Additionally, transporters such as organic anion transporting polypeptides (OATPs) can mediate its uptake into cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize predominantly in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is likely due to the presence of targeting signals or post-translational modifications that direct the compound to specific organelles. The activity and function of this compound can be modulated by its subcellular localization, affecting its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVFJHPHSEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574674 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69975-67-3 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)



![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)




![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)
